molecular formula C21H26ClN3O2S B2548553 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride CAS No. 1052531-00-6

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride

Cat. No.: B2548553
CAS No.: 1052531-00-6
M. Wt: 419.97
InChI Key: AVTMEMANVZLNPO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride is a synthetic organic compound categorized as a complex benzamide derivative. It features a benzo[d]thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets . The molecule is further functionalized with a dimethylaminoethyl side chain and a methoxybenzamide group, which can influence its physicochemical properties and bioavailability. This compound is supplied as a hydrochloride salt to enhance stability and solubility. While the specific biological profile and mechanism of action for this exact compound are areas of ongoing research, its molecular structure suggests potential utility as a valuable intermediate or tool compound in pharmaceutical R&D. Structural analogs featuring the N-(thiazol-2-yl)-benzamide motif have been identified in scientific literature as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), highlighting the potential of this chemical class in probing novel biological pathways . Researchers may find applications for this compound in areas including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for more complex molecules. The product is intended for research purposes in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-14-12-15(2)19-17(13-14)22-21(27-19)24(11-10-23(3)4)20(25)16-8-6-7-9-18(16)26-5;/h6-9,12-13H,10-11H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTMEMANVZLNPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CC=C3OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. Its molecular formula is C21H26ClN3OSC_{21}H_{26}ClN_{3}OS, with a molecular weight of approximately 436.0 g/mol . The presence of the dimethylamino group and methoxybenzamide structure contributes to its pharmacological potential.

PropertyValue
Molecular FormulaC21H26ClN3OSC_{21}H_{26}ClN_{3}OS
Molecular Weight436.0 g/mol
CAS Number1215601-79-8

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the benzo[d]thiazole ring through cyclization under acidic or basic conditions.
  • Alkylation with a dimethylaminoethyl halide to attach the dimethylamino group.
  • Acylation of the intermediate with acetic anhydride or acetyl chloride to form the methoxybenzamide moiety.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. A study evaluating various benzothiazole derivatives found that certain compounds significantly inhibited the proliferation of human cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest, as assessed by flow cytometry .

Anti-inflammatory Effects

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it reduced the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This dual action positions it as a promising candidate for treating conditions characterized by both cancer and inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study synthesized a series of benzothiazole derivatives, including this compound. The results indicated a significant decrease in cell viability in A431 and A549 cells at concentrations of 1, 2, and 4 μM, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Western blot analysis revealed that this compound inhibited key signaling pathways (AKT and ERK) involved in cell survival and proliferation, further supporting its role in cancer therapy .
  • Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses was highlighted by its effect on cytokine levels in RAW264.7 cells, indicating its potential application in inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

The benzo[d]thiazole core distinguishes this compound from analogs with other heterocycles:

  • Quinoline derivatives (e.g., N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, C₁₅H₂₀ClN₃O₂, MW 309.79): The quinoline system offers planar aromaticity but lacks the sulfur atom in benzothiazole, which may alter electronic properties and binding interactions .
  • 1,3,4-Thiadiazole derivatives (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide): The thiadiazole ring provides a smaller heterocycle with distinct hydrogen-bonding capabilities compared to benzothiazole .
Table 1: Heterocyclic Core Comparison
Compound Class Heterocycle Key Substituents Molecular Weight (g/mol)
Benzo[d]thiazole derivative Benzothiazole 5,7-Dimethyl, 2-methoxybenzamide Not explicitly stated
Quinoline derivative Quinoline 4-Hydroxy, dimethylaminopropyl 309.79
1,3,4-Thiadiazole derivative Thiadiazole 2,4-Dichlorobenzamide, trichloroethyl 521.65 (calculated)

Substituent Effects

  • Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound contrasts with pyrrolidinylethyl (e.g., N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride, C₁₆H₂₀ClN₃O₂, MW 321.80) and morpholinomethyl groups (e.g., N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide, C₁₉H₂₆N₄O₃, MW 358.43).
  • Methoxy vs. Hydroxy Groups: The 2-methoxybenzamide in the target compound may confer greater metabolic stability compared to hydroxyquinoline derivatives (e.g., 4-hydroxyquinoline-2-carboxamide), which are prone to glucuronidation .

Pharmacological Implications

  • Enzyme Inhibition : Analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (C₁₀H₆ClF₂N₂OS , MW 290.68) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions. The benzo[d]thiazole core in the target compound could similarly target enzymes critical in anaerobic metabolism .
  • Solubility and Bioavailability: The hydrochloride salt form improves aqueous solubility relative to free bases, a feature shared with ranitidine hydrochloride (C₁₃H₂₂N₄O₃S·HCl, MW 350.87), an anti-ulcer drug with a dimethylaminomethyl furan group .
Table 2: Pharmacokinetic and Physicochemical Properties
Property Target Compound Quinoline Analog (C₁₅H₂₀ClN₃O₂) Thiadiazole Analog (C₁₆H₁₀Cl₅N₃O₂S)
Molecular Weight (g/mol) ~450 (estimated) 309.79 521.65
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 ~3.2 (highly lipophilic)
Key Functional Groups Methoxy, dimethylamino Hydroxy, dimethylamino Dichloro, trichloroethyl
Solubility (HCl salt) High Moderate Low

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